![molecular formula C18H14N2 B14306775 1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline CAS No. 115126-35-7](/img/structure/B14306775.png)
1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . The structure of this compound consists of a pyrroloquinoline core with a 4-methylphenyl group attached, which contributes to its unique chemical and biological properties.
準備方法
The synthesis of 1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline can be achieved through various synthetic routes. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization in acidic media . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an acid medium (such as sulfuric acid) along with an oxidizing agent to produce quinoline derivatives . Industrial production methods often employ catalytic systems to enhance yield and efficiency .
化学反応の分析
1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert quinoline derivatives into their corresponding dihydroquinolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various substituted quinolines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include N-oxides, dihydroquinolines, and substituted quinolines .
科学的研究の応用
1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA replication by targeting DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA synthesis . Additionally, the compound may interact with cellular receptors and enzymes, leading to its anti-inflammatory and anticancer effects .
類似化合物との比較
1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline can be compared with other similar compounds, such as:
Quinoline: A basic structure that serves as a precursor for many derivatives with diverse biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom, leading to distinct chemical properties.
Pyrroloquinoline: A fused heterocyclic system that shares structural similarities with this compound but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .
特性
CAS番号 |
115126-35-7 |
|---|---|
分子式 |
C18H14N2 |
分子量 |
258.3 g/mol |
IUPAC名 |
1-(4-methylphenyl)pyrrolo[2,3-b]quinoline |
InChI |
InChI=1S/C18H14N2/c1-13-6-8-16(9-7-13)20-11-10-15-12-14-4-2-3-5-17(14)19-18(15)20/h2-12H,1H3 |
InChIキー |
OHQQQXLAZGNBHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=CC3=CC4=CC=CC=C4N=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


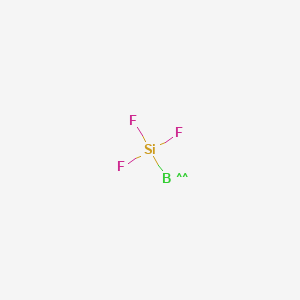
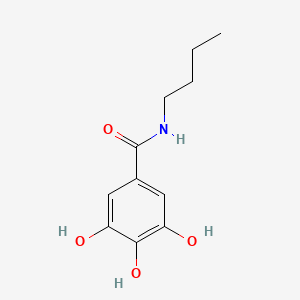
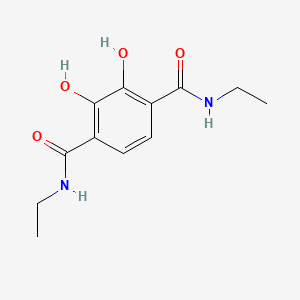

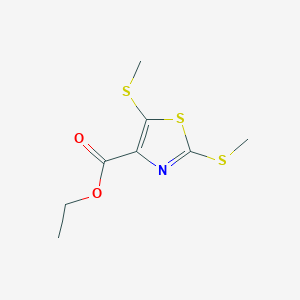
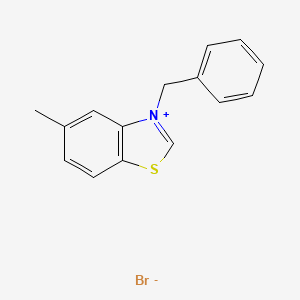

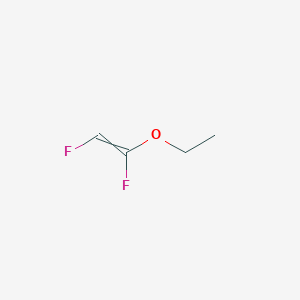
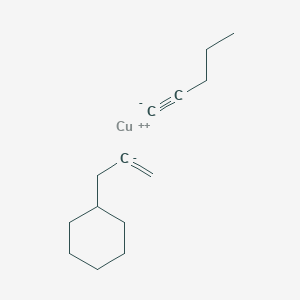
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
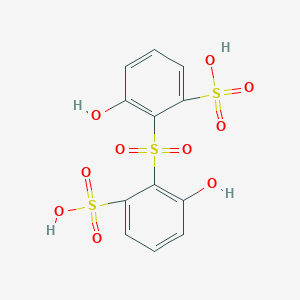
silane](/img/structure/B14306751.png)
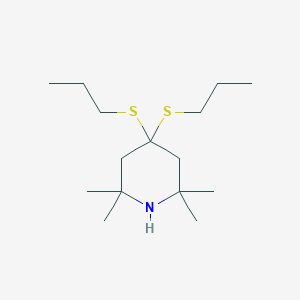
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
